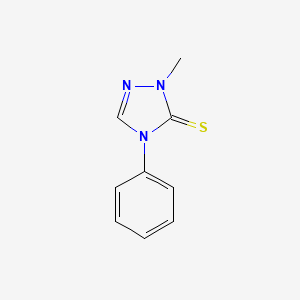

2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied . Various methods have been developed, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides . Enzymatic methods involve the use of enzymes to catalyze the formation of the triazole ring .Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles, including “2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione”, is characterized by a five-membered ring containing two carbon and three nitrogen atoms . This structure allows triazoles to readily bind with various enzymes and receptors in biological systems .Chemical Reactions Analysis

Triazole derivatives have been found to exhibit a wide range of chemical reactions . For example, substitution with an alkyl group at the 5-position of the triazole nucleus can significantly increase the activity of the compound . Furthermore, introducing electron-donating groups can contribute to good inhibitory activity against certain enzymes .科学的研究の応用

Antimicrobial Activity

Imidazole derivatives, including 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione, have shown promising antimicrobial effects. Researchers have investigated their potential as antibacterial, antifungal, and antiviral agents . These compounds could play a crucial role in combating infectious diseases.

Antioxidant Properties

Studies have explored the antioxidant activity of imidazole-containing compounds. 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has been evaluated for its scavenging potential against free radicals. Its antioxidant properties make it relevant for health-related applications .

Organic Electronics

Fullerene-based self-assembled monolayers, including imidazole derivatives, find applications in organic electronic devices. These compounds contribute to the development of inverted polymer solar cells and perovskite-polymer hybrid solar cells .

Synthetic Routes

Various synthetic methods exist for preparing imidazole derivatives. Schiff’s base complexes with nickel catalysts have enabled efficient one-pot microwave-assisted syntheses of 2,4,5-trisubstituted imidazoles .

Drug Development

Imidazole serves as a core structure in several natural products and commercially available drugs. Examples include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial). Researchers continue to explore novel derivatives for potential therapeutic applications .

Other Biological Activities

Beyond the mentioned fields, imidazole derivatives exhibit diverse biological activities, such as anti-inflammatory, antitumor, antidiabetic, and antipyretic effects. These properties make them valuable targets for drug discovery .

作用機序

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body .

Mode of Action

Similar compounds have been known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been known to have various pharmacokinetic properties .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level .

Action Environment

Similar compounds have been known to be influenced by various environmental factors .

将来の方向性

The future research directions for “2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of new drugs based on these compounds . Additionally, more research is needed to fully understand their safety profile and potential toxic effects .

特性

IUPAC Name |

2-methyl-4-phenyl-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-11-9(13)12(7-10-11)8-5-3-2-4-6-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCIJGNSDRIHBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)N(C=N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2629247.png)

![N-(2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2629251.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2629256.png)

![(1S)-11-(piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B2629257.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-ethyl-N-[(methylcarbamoyl)methyl]propanamide](/img/structure/B2629259.png)